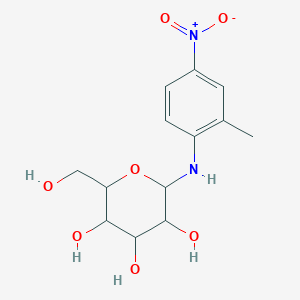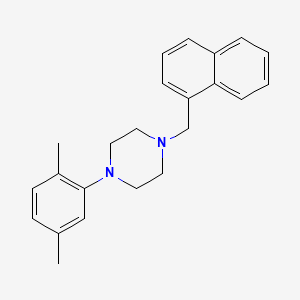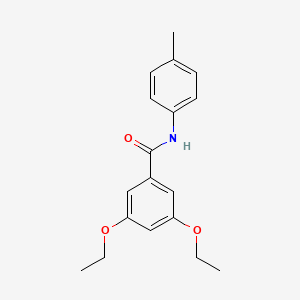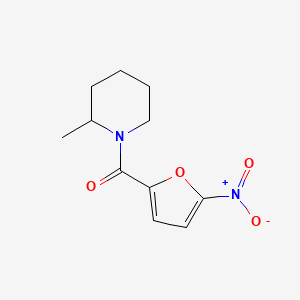![molecular formula C16H26N2O B5221056 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol](/img/structure/B5221056.png)
2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol, also known as PNU-282987, is a synthetic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that is widely distributed in the central nervous system and plays a crucial role in cognitive function, memory, and learning. The α7 nAChR has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. When 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol binds to the α7 nAChR, it causes the channel to open, leading to an influx of calcium ions into the neuron. This calcium influx triggers a cascade of intracellular signaling pathways that ultimately result in the modulation of synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol has been shown to have several biochemical and physiological effects on the brain. For example, it can enhance synaptic plasticity by increasing the expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors. It can also modulate the release of neurotransmitters such as acetylcholine, glutamate, and GABA, leading to changes in neuronal excitability and synaptic transmission. In addition, 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol can reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol in lab experiments is its selectivity for the α7 nAChR, which allows for more precise modulation of this receptor compared to non-selective agonists. In addition, 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol has a relatively long half-life and can be administered orally, making it a convenient tool for studying the effects of α7 nAChR modulation in vivo. However, one limitation of using 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol is that its effects may be influenced by other factors such as age, sex, and genetic background, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol. One area of interest is the development of more potent and selective α7 nAChR agonists that can be used for therapeutic purposes. Another area of focus is the investigation of the role of the α7 nAChR in various neurological and psychiatric disorders, and the potential of 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol as a treatment option. Furthermore, future studies could explore the effects of 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol on other systems outside of the central nervous system, such as the immune system and cardiovascular system. Overall, 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol has the potential to be a valuable tool for understanding the role of the α7 nAChR in health and disease.
合成法
2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol can be synthesized using a multi-step process that involves the reaction of 4-(3-phenylbutyl)piperazine with 2-chloroethanol, followed by purification and characterization using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various neurological and psychiatric disorders. For example, in animal models of Alzheimer's disease, 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation. In addition, 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol has been investigated as a potential treatment for schizophrenia, as it can improve sensory gating and reduce the severity of positive symptoms. Furthermore, 2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol has been shown to have antidepressant-like effects in animal models of depression, possibly by modulating the release of neurotransmitters such as serotonin and dopamine.
特性
IUPAC Name |
2-[4-(3-phenylbutyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(16-5-3-2-4-6-16)7-8-17-9-11-18(12-10-17)13-14-19/h2-6,15,19H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAESXBMHRFBBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)

![6-bromo-3-{[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-3,8a-dihydro-2H-chromen-2-one](/img/structure/B5220990.png)


![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)

![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5221024.png)
![3-bromo-4-[3-(butylamino)-2-hydroxypropoxy]-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B5221025.png)


![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5221052.png)
